
2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an ethoxybenzoyl group attached to an ethylhydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 3-ethoxybenzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the ethoxy group.
Substitution: New compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide
- 2-(3-ethoxybenzoyl)-N-phenylhydrazinecarbothioamide
Uniqueness
2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is unique due to its specific ethylhydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
2-(3-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2O2S
- CAS Number : 650594-88-0
The biological activity of this compound may be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the thioamide group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- Exhibits significant antibacterial and antifungal properties.
- In vitro studies have shown effectiveness against various strains of bacteria and fungi.
-
Antitumor Activity
- Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Mechanistic studies are ongoing to elucidate the pathways involved in its antitumor effects.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation in various models.
- It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria and fungi | |
Antitumor | Cytotoxic effects on several cancer cell lines | |
Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development as an antimicrobial agent.
-
Case Study 2: Antitumor Activity
- In vitro tests on human breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest. Further studies are warranted to explore its mechanism and efficacy in vivo.
-
Case Study 3: Anti-inflammatory Effects
- A model of acute inflammation was used to assess the anti-inflammatory properties. The compound significantly reduced edema and levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Additionally, structure-activity relationship (SAR) studies are being conducted to identify modifications that could improve biological activity or reduce toxicity.
Q & A
Q. (Basic) What are the optimal synthetic routes for 2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide?
The compound is synthesized via condensation reactions between hydrazinecarbothioamide derivatives and substituted benzaldehydes or ketones. A common approach involves refluxing equimolar amounts of 3-ethoxybenzoyl chloride and N-ethylthiosemicarbazide in anhydrous ethanol or methanol under nitrogen for 6–8 hours . Post-reaction, the product is purified by recrystallization (e.g., using methanol or ethanol) and characterized via melting point analysis, elemental analysis, and spectroscopic techniques. Key steps include pH control during condensation and inert atmosphere maintenance to prevent oxidation .
Q. (Basic) Which spectroscopic and computational methods are employed to characterize this compound?
Characterization typically includes:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm proton environments (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) and carbonyl/thioamide functional groups .
- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .
- UV-Vis : Absorption bands in the 250–300 nm range for π→π* transitions in the aromatic and thioamide systems .
- Computational Methods :
Q. (Advanced) How can DFT calculations elucidate electronic structure and bioactivity relationships?
DFT studies reveal:
- HOMO-LUMO Gaps : Narrow gaps (e.g., ~3.5–4.0 eV) suggest high reactivity, correlating with observed anticancer and antimicrobial activities .
- Molecular Electrostatic Potential (MEP) : Negative potentials localized on the thioamide sulfur and carbonyl oxygen indicate nucleophilic attack sites, critical for metal coordination or enzyme inhibition .
- Docking Simulations : Used to predict binding affinities with biological targets (e.g., DNA topoisomerase II or microbial enzymes). For example, a docking score of −8.2 kcal/mol with topoisomerase II aligns with experimental IC₅₀ values of ~15 µM in cancer cell lines .
Q. (Advanced) What methodologies are used to assess the antimicrobial efficacy of this compound?
Antimicrobial evaluation follows standardized protocols:
- Broth Microdilution (CLSI Guidelines) :
- MIC Determination : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Typical concentrations range from 1–128 µg/mL .
- Cytotoxicity Assays : Parallel testing on mammalian cells (e.g., HEK-293) to calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC) .
- Time-Kill Kinetics : To distinguish bactericidal vs. bacteriostatic effects, with aliquots plated at 0, 6, 12, and 24 hours .
Q. (Advanced) How do researchers address contradictions in reported biological activities across studies?
Discrepancies in bioactivity data (e.g., variable MICs against S. aureus) arise from:
- Strain Variability : Use of clinical vs. reference strains (e.g., ATCC 25923 vs. methicillin-resistant S. aureus).
- Assay Conditions : Differences in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. LB broth) .
- Compound Purity : Impurities ≥5% (detected via HPLC) can alter activity. Cross-study comparisons require normalization to standard protocols .
Q. (Advanced) What strategies are utilized in synthesizing metal complexes of this compound for therapeutic applications?
Metal complex synthesis involves:
- Ligand-to-Metal Ratios : Typically 2:1 (ligand:metal) for octahedral complexes. For example, Ga(III) complexes are prepared by refluxing the ligand with Ga(NO₃)₃ in methanol for 22 hours .
- Characterization :
- Molar Conductivity : Confirm ionic vs. neutral complexes (e.g., Λₘ ~200–300 S cm² mol⁻¹ for Ga(L)₂₃).
- ESI-MS : Peaks at m/z 589 [M+H]⁺ for Cu(II) complexes .
- Bioactivity Enhancement : Metal coordination often improves lipophilicity and DNA intercalation, reducing IC₅₀ values by 2–3 fold compared to the free ligand .
Q. (Basic) What are the recommended storage conditions for this compound to ensure stability?
Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Stability studies show ≤5% decomposition over 6 months when protected from moisture and light .
Properties
IUPAC Name |
1-[(3-ethoxybenzoyl)amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-6-5-7-10(8-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSYSVXJRSNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC(=CC=C1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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